2-({(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid
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Overview
Description
2-({(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid is a complex organic compound that features a pyrrole ring, a benzoic acid moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Formation of the Cyanoprop-2-enoyl Group: This could be synthesized via a Knoevenagel condensation reaction.
Coupling with Benzoic Acid: The final step might involve an amide coupling reaction using reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the benzoic acid moiety.
Reduction: Reduction reactions could target the nitrile group or the double bonds in the cyanoprop-2-enoyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl group or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its unique chemical structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-({(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid analogs: Compounds with similar structures but different substituents.
Other Pyrrole Derivatives: Compounds featuring the pyrrole ring with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H18ClN3O3 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[[(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-10-16(15(2)27(14)19-7-5-6-18(24)12-19)11-17(13-25)22(28)26-21-9-4-3-8-20(21)23(29)30/h3-12H,1-2H3,(H,26,28)(H,29,30)/b17-11+ |
InChI Key |
ODSNMOGSHYVCIJ-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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